3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
A significant area of research involves the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3), a target in hormonal malignancies and a producer of androgens and proliferative ligands. Inhibitors in this domain, including N-phenylsulfonyl-indoles and piperidines, show potential for treating prostate cancer, breast cancer, and leukemia. The specificity and efficacy of these inhibitors highlight their therapeutic potential, requiring further preclinical optimization for human disease treatment (Penning, 2017).
Chemokine CCR3 Antagonists
Research on small molecule antagonists for chemokine CCR3 receptors, including piperidine derivatives, addresses allergic diseases like asthma and atopic dermatitis. These antagonists, particularly (N-ureidoalkyl)benzylpiperidines, have shown high affinity and potential in inhibiting eosinophil chemotaxis and intracellular calcium mobilization, underscoring their therapeutic promise in treating allergic conditions (Willems & IJzerman, 2009).
Neurological Studies
In the neurological field, studies explore the interaction between dopamine receptors and peptides like angiotensin IV, indicating that 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride derivatives might enhance memory and cognitive effects through dopamine receptor modulation. This line of investigation suggests potential applications in treating cognitive disorders and enhancing brain function (Braszko, 2010).
Metabolic Pathways
Research on arylpiperazine derivatives, including metabolic pathways and pharmacological effects, has implications for treating various psychiatric conditions. The extensive metabolism, including N-dealkylation, of these derivatives has been studied for clinical applications in depression, psychosis, and anxiety treatment, highlighting the importance of understanding their pharmacokinetics (Caccia, 2007).
Chemical Modification and Drug Design
The role of this compound in chemical modification and drug design is evident through its incorporation into piperazine derivatives for therapeutic use. These derivatives, with modifications to the piperazine nucleus, show a broad spectrum of medicinal potential, including as CNS agents, anticancer, antiviral, and anti-inflammatory drugs. This versatility underscores the compound's utility in drug discovery and the development of new therapeutic agents (Rathi et al., 2016).
Properties
IUPAC Name |
3-(benzylsulfanylmethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVSMQKPCTBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.